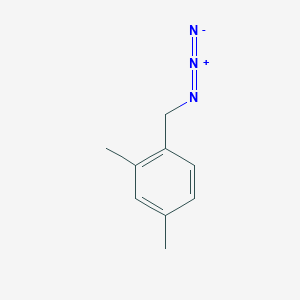

1-(Azidomethyl)-2,4-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7-3-4-9(6-11-12-10)8(2)5-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLQWYPWXTZLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azidomethyl 2,4 Dimethylbenzene and Its Analogues

Direct Azidation Approaches

Direct azidation methods are among the most straightforward for preparing benzylic azides. These approaches introduce the azide (B81097) moiety in a single, definitive step from a suitable precursor.

The most common and direct route to 1-(azidomethyl)-2,4-dimethylbenzene involves the nucleophilic substitution of a halogen at the benzylic position. This reaction typically employs a benzylic halide, such as 1-(bromomethyl)-2,4-dimethylbenzene, and an azide salt, most commonly sodium azide (NaN₃). The reaction proceeds via an S_N2 mechanism, where the azide ion displaces the halide.

This method is highly efficient, often resulting in high yields. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or a mixture of acetone (B3395972) and water, which facilitates the dissolution of the azide salt and promotes the substitution reaction.

Table 1: Nucleophilic Substitution for Benzyl (B1604629) Azide Synthesis

| Halogenated Precursor | Azide Source | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzyl Bromides | Sodium Azide (NaN₃) | Acetone/H₂O, Room Temperature | >90% | researchgate.net |

| Alkyl Halides/Tosylates | Alkali Azides | Aqueous Media, Microwave (MW) | High | organic-chemistry.org |

The conversion of primary amines to azides is another direct method, achieved through a process known as diazotransfer. While the diazotization of aromatic amines followed by substitution is common, a more general method applicable to benzylic amines involves the use of specific diazotransfer reagents. Reagents such as imidazole-1-sulfonyl azide hydrochloride or triflyl azide (CF₃SO₂N₃) can efficiently convert primary amines into the corresponding azides under mild conditions. organic-chemistry.org This reaction is a powerful tool for synthesizing azides from readily available amine precursors. organic-chemistry.org

Indirect Synthetic Routes

Indirect routes offer alternative pathways to the target compound, often starting from more accessible or different types of precursors. These methods involve transforming existing functional groups or building the desired structure through a multi-step sequence where regioselectivity is key.

Functional group interconversion (FGI) is a versatile strategy for synthesizing benzylic azides from other functional groups located at the benzylic position. A primary example is the conversion of benzylic alcohols into azides. This can be accomplished through two main pathways:

Two-Step Conversion: The alcohol is first converted into a species with a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride. The resulting intermediate then undergoes nucleophilic substitution with sodium azide.

Direct Conversion: Modern methods allow for the direct conversion of benzylic alcohols to azides in a one-pot reaction. This can be achieved using azidotrimethylsilane (B126382) (TMSN₃) in the presence of a catalyst like copper(II) triflate [Cu(OTf)₂]. organic-chemistry.org Another approach utilizes azide transfer reagents, such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP), which react with alcohols under mild conditions. organic-chemistry.org

Aldehydes can also serve as precursors for benzyl azides through one-pot reactions that trap a sensitive azidocarbenium ion intermediate with various nucleophiles. organic-chemistry.org

Table 2: Functional Group Interconversion for Benzyl Azide Synthesis

| Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|

| Benzylic Alcohols | 1. MsCl, Et₃N 2. NaN₃, DMF | Two-step process via mesylate intermediate. | |

| Benzylic Alcohols | TMSN₃, Cu(OTf)₂ | Direct, one-pot synthesis from secondary benzylic alcohols. | organic-chemistry.org |

| Alcohols | 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | Mild conditions, easy isolation. | organic-chemistry.org |

Synthesizing this compound from the parent hydrocarbon, 1,3-dimethylbenzene (m-xylene), requires a regioselective functionalization step. The key is to selectively activate one of the methyl groups to introduce a leaving group. This is typically achieved through free-radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator. This reaction preferentially brominates the benzylic position, yielding 1-(bromomethyl)-2,4-dimethylbenzene.

Once this halogenated precursor is formed, it can be readily converted to the final azide product via the nucleophilic substitution pathway described in section 2.1.1. This two-step sequence represents a complete and practical synthesis starting from a simple, unfunctionalized arene.

Advanced Synthetic Strategies

Recent advances in organic synthesis have led to the development of more sophisticated and efficient methods for preparing benzylic azides, most notably through direct C–H bond functionalization. These strategies are highly atom-economical as they bypass the need for pre-installing a leaving group like a halide or alcohol.

Copper-catalyzed methods have emerged for the direct azidation of benzylic C(sp³)–H bonds. nih.govfigshare.com These reactions can utilize various azide sources, such as trimethylsilyl (B98337) azide (TMSN₃), and proceed via a radical-polar crossover pathway. nih.gov Another powerful approach employs copper photoredox catalysis in combination with hypervalent iodine reagents, such as the Zhdankin reagent (azidoiodinane), to achieve direct C–H azidation under mild, visible-light-mediated conditions. researchgate.netorganic-chemistry.orgacs.org This method is applicable to a wide range of substrates containing primary, secondary, or tertiary benzylic C–H bonds and is thought to occur through a radical chain mechanism. organic-chemistry.orgacs.org These advanced strategies offer unique site-selectivity compared to other azidation methods and provide a powerful tool for late-stage functionalization. nih.gov

Catalytic Methods for Azide Incorporation

The direct conversion of C-H bonds into C-N bonds represents a highly atom-economical and efficient strategy for synthesizing organic azides. Catalytic systems, particularly those based on abundant and low-toxicity metals like copper and iron, have emerged as powerful tools for the selective azidation of benzylic C-H bonds. nih.govnih.gov

Copper-Catalyzed Azidation:

Copper-based catalysts have been successfully employed for the site-selective azidation of benzylic C-H bonds. nih.govacs.orgnih.gov One notable method utilizes a copper(I) catalyst in conjunction with N-fluorobenzenesulfonimide (NFSI) as an oxidant and trimethylsilyl azide (TMSN₃) as the azide source. nih.govacs.org The reaction proceeds via a radical mechanism initiated by a hydrogen atom transfer (HAT) from the benzylic position to an imidyl radical, which is generated from the Cu(I)-mediated activation of NFSI. nih.gov The resulting benzylic radical is then trapped by a Cu(II)-azide species, forming the desired benzyl azide product through a radical-polar crossover pathway. nih.govacs.orgumn.edu This method demonstrates remarkable selectivity for benzylic positions over other C-H bonds, including tertiary aliphatic ones. nih.govacs.org

Another innovative approach involves copper-catalyzed visible light photoredox catalysis. organic-chemistry.org This system uses a copper(dap)₂Cl complex (where dap is 2,9-di(p-anisyl)-1,10-phenanthroline) and a Zhdankin azidoiodinane reagent to achieve the azidation of benzylic C-H positions. organic-chemistry.org The reaction is applicable to a wide array of substrates, including those with primary, secondary, or tertiary benzylic carbons, and proceeds under mild conditions. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Benzylic C-H Azidation

| Substrate Analogue | Catalyst System | Azide Source | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|

| Isobutylbenzene | CuOAc/L2/NFSI | TMSN₃ | Chlorobenzene | 48 | nih.govacs.org |

| Isopentylbenzene | CuOAc/L2/NFSI | TMSN₃ | Chlorobenzene | 71 | nih.govacs.org |

Iron-Catalyzed Azidation:

Iron catalysts offer a cost-effective and environmentally benign alternative for C-H azidation. nih.govyoutube.com Iron(II) complexes, often paired with pybox ligands, can effectively catalyze the azidation of C(sp³)-H bonds using an azidoiodinane reagent. youtube.com These reactions are valuable for late-stage functionalization in the synthesis of complex molecules. youtube.com The mechanism is believed to involve radical intermediates, with evidence suggesting that the cleavage of the C-H bond can be reversible in the absence of the iron catalyst but becomes irreversible in its presence. youtube.com

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. acs.orgresearchgate.net Several one-pot methods have been developed for the synthesis of benzylic azides and their derivatives.

A common and straightforward one-pot approach involves the in situ generation of a benzylic azide from a corresponding benzyl halide, followed by its reaction with an alkyne to form a 1,2,3-triazole. researchgate.net This can be achieved by simply reacting a benzyl halide, sodium azide, and a terminal alkyne in water, often without the need for a transition-metal catalyst. researchgate.net This method is particularly useful when the intermediate azide is unstable or of low molecular weight. researchgate.net

More sophisticated one-pot procedures can transform benzyl alcohols directly into N-functionalized amines via an azide intermediate. researchgate.net One such method employs trichloroisocyanuric acid (TCCA) under photoirradiation to oxidize a benzyl alcohol to the corresponding benzoyl chloride. researchgate.net Subsequent addition of an azide source triggers a Curtius rearrangement, forming an isocyanate that can be trapped by various nucleophiles. researchgate.net This multi-step transformation is performed in a single vessel, highlighting the efficiency of one-pot protocols. researchgate.net

Another strategy involves the direct azidation of alcohols using azidotrimethylsilane (TMSN₃) and a catalyst. For instance, secondary benzylic alcohols can be converted to the corresponding azides using copper(II) triflate as a catalyst. organic-chemistry.org Similarly, aldehydes can be transformed into primary and secondary benzyl azides in a one-pot reaction where an azidocarbenium ion intermediate is trapped. organic-chemistry.org

Table 2: Comparison of One-Pot Synthetic Strategies for Benzylic Azide Formation and Derivatization

| Starting Material | Reagents | Key Intermediate | Final Product Type | Ref |

|---|---|---|---|---|

| Benzyl Halide | NaN₃, Alkyne | Benzyl Azide | 1,2,3-Triazole | researchgate.net |

| Benzyl Alcohol | TCCA, NaN₃, Nucleophile | Acyl Azide/Isocyanate | N-Protected Aniline | researchgate.net |

| Secondary Benzyl Alcohol | TMSN₃, Cu(OTf)₂ | Benzyl Azide | Benzyl Azide | organic-chemistry.org |

These advanced synthetic methodologies, encompassing both catalytic C-H functionalization and efficient one-pot procedures, have significantly broadened the accessibility and utility of this compound and its analogues in chemical synthesis.

Reactivity and Mechanistic Investigations of 1 Azidomethyl 2,4 Dimethylbenzene

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,2,3-triazoles. beilstein-journals.orgwikipedia.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, yielding the 1,4-disubstituted triazole as the major product. acs.org

Kinetic Studies of Triazole Formation

For thermally promoted CuAAC reactions, the use of well-defined copper(I) complexes as catalysts can provide more precise kinetic data, as the structure and concentration of the active catalytic species are known. beilstein-journals.org The choice of solvent and ligands can also significantly impact the reaction rate. For instance, the use of bromide ions as counterions in organic solvents can inhibit the reaction, a limitation that is not observed in aqueous media. beilstein-journals.org

A hypothetical kinetic study of the reaction between 1-(azidomethyl)-2,4-dimethylbenzene and a model alkyne, such as phenylacetylene, could be designed to determine the reaction order with respect to each reactant and the catalyst. Such a study would involve monitoring the disappearance of the azide or alkyne, or the appearance of the triazole product over time using techniques like NMR spectroscopy or chromatography.

Hypothetical Kinetic Data for the Reaction of this compound with Phenylacetylene

| Entry | [Azide] (M) | [Alkyne] (M) | [Cu(I)] (mol%) | Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | k |

| 2 | 0.2 | 0.1 | 1 | 2k |

| 3 | 0.1 | 0.2 | 1 | k |

| 4 | 0.1 | 0.1 | 2 | 2k |

This table represents hypothetical data to illustrate a potential kinetic experiment. Actual experimental data is required for a definitive analysis.

Regiochemical Control in 1,2,3-Triazole Synthesis

A significant advantage of the CuAAC reaction is its high regioselectivity, affording predominantly the 1,4-disubstituted 1,2,3-triazole isomer. acs.org In the absence of a copper catalyst, the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.org The copper(I) catalyst plays a crucial role in directing the regioselectivity through the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to selectively form the 1,4-disubstituted product.

For the reaction of this compound, it is expected to follow this established regiochemical preference, yielding 1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)-2,4-dimethylbenzene derivatives. The steric and electronic properties of the 2,4-dimethylphenyl group are unlikely to alter the fundamental mechanism that governs the high regioselectivity of the CuAAC reaction.

Scope and Limitations with Diverse Alkyne Substrates

The CuAAC reaction of this compound is anticipated to be compatible with a wide range of terminal alkyne substrates. This includes aliphatic, aromatic, and functionalized alkynes. The reaction is known for its high functional group tolerance, a key feature of click chemistry.

However, certain limitations may arise. Sterically hindered alkynes might react at a slower rate. Alkynes bearing functional groups that can coordinate strongly with the copper catalyst might inhibit the reaction. Furthermore, some terminal alkynes can participate in side reactions, such as free-radical polymerization, which may necessitate the use of protecting groups. wikipedia.org

Table of Potential Alkyne Substrates for CuAAC with this compound

| Alkyne Substrate | Expected Product | Potential Challenges |

| Phenylacetylene | 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-2,4-dimethylbenzene | None anticipated |

| Propargyl alcohol | (1-((2,4-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl))methanol | Potential for side reactions involving the hydroxyl group |

| 1-Ethynyl-4-nitrobenzene | 1-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,4-dimethylbenzene | Electron-withdrawing groups may affect reaction rate |

| 1-Ethynylcyclohexene | 1-((1-(Cyclohex-1-en-1-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,4-dimethylbenzene | Steric hindrance may slow the reaction |

Other Azide-Involving Transformations

Beyond the widely used CuAAC reaction, the azide group in this compound can undergo other important transformations, including thermal and photochemical decomposition, and reduction to the corresponding amine.

Thermal and Photochemical Decomposition Pathways of the Azide Group

Organic azides are known to be thermally and photochemically labile, often decomposing with the extrusion of dinitrogen gas (N₂) to form highly reactive nitrene intermediates. The specific decomposition pathway and the fate of the resulting nitrene can depend on the reaction conditions and the molecular structure.

Thermal Decomposition: Upon heating, this compound is expected to decompose to form the corresponding 2,4-dimethylbenzylnitrene. This nitrene can then undergo various reactions, such as insertion into C-H bonds, rearrangement, or dimerization, leading to a mixture of products.

Photochemical Decomposition: Irradiation with UV light can also induce the decomposition of the azide. rsc.org The photochemical generation of the nitrene can offer milder reaction conditions compared to thermal methods. The resulting nitrene would be expected to exhibit similar reactivity to that generated thermally.

Reduction Reactions of Azides to Amines

The reduction of the azide group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction provides a straightforward route to (2,4-dimethylphenyl)methanamine from this compound. A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of organic azides include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Staudinger Reaction: Reaction with a phosphine (B1218219), such as triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane.

Metal Hydride Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst.

The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. For this compound, catalytic hydrogenation is generally a clean and efficient method.

Intramolecular Cyclization Reactions for Heterocycle Formation

The thermal or photochemical decomposition of this compound is expected to generate a highly reactive nitrene intermediate, 1-(nitrenomethyl)-2,4-dimethylbenzene. The presence of methyl groups at the ortho and para positions of the benzene (B151609) ring significantly influences the subsequent intramolecular reactions of this nitrene. The primary pathway for cyclization is anticipated to be an intramolecular C-H insertion reaction.

Specifically, the nitrene can insert into the C-H bonds of the ortho-methyl group. This process would lead to the formation of a five-membered heterocyclic ring, a derivative of isoindoline. The reaction is driven by the proximity of the reactive nitrene to the ortho-methyl group, facilitating an intramolecular trapping of the nitrene.

While specific experimental data for the intramolecular cyclization of this compound is not extensively documented in the literature, the reactivity of analogous ortho-substituted benzyl (B1604629) azides provides a strong basis for predicting its behavior. Studies on the thermolysis of various ortho-alkyl substituted benzyl azides have demonstrated the propensity for intramolecular C-H insertion to yield cyclized products. The table below summarizes typical conditions and outcomes for such reactions, which can be extrapolated to predict the behavior of this compound.

| Substrate | Reaction Conditions | Major Product(s) | Plausible Mechanism |

| 2-Methylbenzyl azide | Thermolysis (e.g., reflux in an inert solvent like toluene) | 1,3-Dihydro-2H-isoindole | Intramolecular nitrene C-H insertion |

| 2-Ethylbenzyl azide | Thermolysis | 1-Methyl-1,3-dihydro-2H-isoindole | Intramolecular nitrene C-H insertion |

| 2,6-Dimethylbenzyl azide | Photolysis (UV irradiation) | 1-Methyl-1,3-dihydro-2H-isoindole | Intramolecular nitrene C-H insertion |

Based on these precedents, the thermolysis or photolysis of this compound is predicted to yield 4,6-dimethyl-1,3-dihydro-2H-isoindole as the major cyclization product.

Mechanistic Elucidation of Azide Reactivity

Understanding the precise mechanism of the cyclization of this compound is crucial for controlling the reaction and optimizing the yield of the desired heterocyclic product. Two powerful techniques for such mechanistic investigations are computational chemistry and isotope labeling studies.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the reaction mechanism at a molecular level. By modeling the potential energy surface of the reaction, it is possible to identify and characterize the transition states for different possible pathways.

For the intramolecular cyclization of this compound, computational studies can be employed to compare the energetics of a concerted mechanism versus a stepwise mechanism involving a discrete nitrene intermediate. In a concerted pathway, the loss of nitrogen and the formation of the new C-N bond would occur simultaneously. In a stepwise pathway, the nitrene is first formed and then undergoes C-H insertion.

The table below presents hypothetical data from a DFT study, illustrating how computational results can be used to distinguish between these mechanisms. The activation energies (Ea) for the key steps in each pathway would be calculated.

| Proposed Pathway | Key Transition State | Calculated Activation Energy (kcal/mol) | Interpretation |

| Concerted Cyclization | TS for N2 extrusion and C-N bond formation | 35 | - |

| Stepwise (Nitrene) | 1. TS for N2 extrusion to form nitrene | 40 | Higher energy barrier suggests this pathway is less favorable. |

| 2. TS for nitrene C-H insertion | 5 | Low barrier for insertion once the nitrene is formed. |

In this hypothetical scenario, the lower activation energy for the concerted pathway would suggest that it is the more favorable reaction mechanism. Computational analysis can also provide insights into the geometry of the transition state, revealing the key atomic motions involved in the bond-forming and bond-breaking processes.

Isotope labeling is a powerful experimental technique to trace the fate of atoms during a chemical reaction, providing definitive evidence for a particular reaction mechanism. In the case of this compound, isotopic labeling can be used to distinguish between different mechanistic possibilities.

A key experiment would involve the synthesis of this compound with a specific nitrogen atom in the azide group labeled with the heavy isotope ¹⁵N. For example, the terminal nitrogen atom could be labeled (¹⁴N-¹⁴N-¹⁵N₃). The position of the ¹⁵N label in the product and any byproducts can then be determined using techniques such as mass spectrometry or NMR spectroscopy.

The table below outlines the expected outcomes of such an experiment for two different mechanisms and how the results would be interpreted.

| Proposed Mechanism | Labeled Starting Material | Predicted Labeled Product(s) | Interpretation of Result |

| Concerted Cyclization | 1-(azido-¹⁵N-methyl)-2,4-dimethylbenzene | 4,6-dimethyl-1,3-dihydro-2H-isoindole-¹⁵N and ¹⁴N¹⁵N gas | The ¹⁵N label is incorporated into the heterocyclic ring, and the expelled nitrogen gas contains one ¹⁵N atom. |

| Nitrene Insertion via a Symmetrical Intermediate | 1-(azido-¹⁵N-methyl)-2,4-dimethylbenzene | A mixture of 4,6-dimethyl-1,3-dihydro-2H-isoindole-¹⁵N and unlabeled isoindole, with ¹⁴N¹⁵N and ¹⁴N₂ gas | If the nitrene intermediate can rearrange to a symmetrical species before insertion, the ¹⁵N label could be scrambled, leading to a mixture of labeled and unlabeled products. |

By analyzing the distribution of the isotopic label in the products, it is possible to gain unambiguous evidence for the operative reaction pathway. For instance, if the reaction proceeds through a concerted mechanism, the position of the ¹⁵N label will be specifically retained in the product. Conversely, a mechanism involving a nitrene intermediate that undergoes rearrangement could lead to a scrambling of the label.

Spectroscopic Characterization and Structural Elucidation of 1 Azidomethyl 2,4 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of 1-(azidomethyl)-2,4-dimethylbenzene is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring. Due to their different positions relative to the substituents, they are expected to have slightly different chemical shifts, likely appearing as a multiplet or as distinct singlets and doublets. The two methyl groups attached to the benzene ring are in different environments and would therefore produce two separate singlets. The methylene (B1212753) (CH₂) protons of the azidomethyl group are adjacent to the electron-withdrawing azide (B81097) group and the aromatic ring, which would shift their signal downfield, appearing as a singlet.

Based on analogous structures like 1,4-dimethylbenzene and benzyl (B1604629) azide, the expected chemical shifts are summarized in the table below. docbrown.infovaia.comdocbrown.info The integration of these signals would correspond to the number of protons in each set (e.g., 3H for the aromatic region, 2H for the azidomethyl group, and 3H for each methyl group). docbrown.infodocbrown.info

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Ar-H) | ~6.9-7.2 | Multiplet | 3H |

| Azidomethyl Protons (-CH₂N₃) | ~4.3 | Singlet | 2H |

| Methyl Protons (Ar-CH₃ at C-2) | ~2.3 | Singlet | 3H |

| Methyl Protons (Ar-CH₃ at C-4) | ~2.3 | Singlet | 3H |

| Predicted values based on data for similar compounds. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the substitution pattern, all nine carbon atoms in this compound are chemically non-equivalent and are expected to produce nine distinct signals. The chemical shifts are influenced by the electronic environment of each carbon atom. Aromatic carbons typically resonate in the range of 125-140 ppm. docbrown.infooregonstate.edudocbrown.info The carbon of the azidomethyl group is attached to a nitrogen atom, which would place its signal in the range of 50-60 ppm. rsc.org The carbons of the two methyl groups attached to the aromatic ring would appear at higher field, typically around 20 ppm. docbrown.infodocbrown.info

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-1) | ~135 |

| Aromatic C (quaternary, C-2) | ~138 |

| Aromatic C (C-H, C-3) | ~130 |

| Aromatic C (quaternary, C-4) | ~137 |

| Aromatic C (C-H, C-5) | ~129 |

| Aromatic C (C-H, C-6) | ~127 |

| Azidomethyl C (-CH₂N₃) | ~54 |

| Methyl C (at C-2) | ~21 |

| Methyl C (at C-4) | ~19 |

| Predicted values based on data for similar compounds. |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. wikipedia.orgdokumen.pub

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations among the three adjacent protons on the aromatic ring, helping to definitively assign their positions. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum would show a cross-peak connecting the ¹H signal of the azidomethyl protons to the ¹³C signal of the azidomethyl carbon. Similarly, it would link the signals of the aromatic protons to their corresponding aromatic carbons and the methyl protons to their respective methyl carbons, thus confirming the assignments made in the 1D spectra. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial to confirm the placement of the substituents on the benzene ring. For instance, correlations would be expected between the azidomethyl protons and the C-1, C-2, and C-6 carbons of the aromatic ring.

These 2D NMR techniques, by providing a detailed map of the bonding network, are indispensable for the conclusive structural elucidation of complex organic molecules. nationalmaglab.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak is typically observed in the region of 2100-2160 cm⁻¹. For a similar compound, benzyl azide, this characteristic absorption is clearly visible. nist.gov The presence of this intense band is a definitive indicator of the azide functionality in the molecule.

The IR spectrum also displays vibrations characteristic of the substituted benzene ring. Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. docbrown.info The C=C stretching vibrations within the aromatic ring give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. docbrown.infodocbrown.info Furthermore, the pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| Aliphatic C-H Stretch (CH₂ and CH₃) | 2850 - 3000 | Medium |

| Data based on characteristic group frequencies for similar compounds. nist.govdocbrown.infodocbrown.info |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

Molecular Ion Detection and Fragmentation Pattern Analysis

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. With a molecular formula of C₉H₁₁N₃, the nominal molecular weight is 161 g/mol . Therefore, a prominent molecular ion peak should be observed at m/z 161.

The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for benzyl azides. A primary and highly diagnostic fragmentation step is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This neutral loss would result in the formation of a highly reactive nitrene intermediate, which would not be directly detected, but its subsequent fragmentation products would be.

The most significant fragmentation pathway involves the loss of the azide group followed by rearrangement. The initial loss of N₂ from the molecular ion [C₉H₁₁N₃]⁺ (m/z 161) would lead to the formation of the [C₉H₁₁N]⁺ fragment at m/z 133. However, a more dominant fragmentation pathway for benzyl azides is the cleavage of the C-N bond with the loss of the N₃ radical, which is less common, or the loss of N₂ to form a stable carbocation.

The most probable major fragmentation pathway involves the loss of a nitrogen molecule (N₂) from the molecular ion, leading to the formation of the 2,4-dimethylbenzyl cation. This cation is expected to be the base peak in the spectrum. This benzylic carbocation is stabilized by the electron-donating methyl groups on the aromatic ring. This primary fragment ion would then likely undergo further fragmentation. A common rearrangement for benzylic cations is the expansion to a seven-membered tropylium-type ion, which is particularly stable.

Key expected fragments in the mass spectrum are detailed in the table below:

| m/z | Proposed Fragment Ion | Formation Pathway |

| 161 | [C₉H₁₁N₃]⁺ | Molecular Ion |

| 133 | [C₉H₁₀N]⁺ | Loss of N₂ |

| 119 | [C₉H₁₁]⁺ | Loss of N₂ and H₂ |

| 105 | [C₈H₉]⁺ | Loss of CH₂N₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl cation |

This table is generated based on established fragmentation patterns of related compounds and is for illustrative purposes.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition of an ion. For this compound, the exact mass can be calculated based on the precise masses of its constituent isotopes.

The calculated exact mass for the molecular ion [C₉H₁₁N₃]⁺ is a critical piece of data for its definitive identification. Using the most abundant isotopes (¹²C, ¹H, ¹⁴N), the theoretical exact mass can be determined with high precision.

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

The expected exact mass for the primary ions of this compound in high-resolution mass spectrometry are presented below.

| Ion Formula | Calculated Exact Mass (Da) |

| [C₉H₁₁N₃]⁺ | 161.0953 |

| [C₉H₁₁]⁺ | 119.0861 |

| [C₈H₉]⁺ | 105.0704 |

| [C₇H₇]⁺ | 91.0548 |

This table presents theoretically calculated exact masses.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds, these transitions primarily involve π electrons in the conjugated system.

Electronic Absorption Characteristics of the Aromatic Chromophore

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring, which acts as the chromophore. The presence of the azidomethyl and two methyl groups on the benzene ring will influence the position and intensity of the absorption bands.

Substituted benzenes typically exhibit two main absorption bands in the near-UV region: the E-band (ethylenic) and the B-band (benzenoid). The E-band, which is more intense, and the B-band, which often shows fine structure, are due to π → π* transitions. The positions of these bands are sensitive to the nature and position of the substituents on the aromatic ring.

For this compound, the alkyl (methyl) and azidomethyl substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. This is due to the electron-donating nature of the alkyl groups and the electronic interactions of the azidomethyl group with the aromatic π-system. The spectrum is anticipated to show characteristic absorptions in the range of 250-280 nm.

| Compound | λmax (nm) | Transition Type |

| Benzene | ~255 | π → π* (B-band) |

| Toluene | ~261 | π → π* (B-band) |

| o-Xylene | ~265 | π → π* (B-band) |

| m-Xylene | ~264 | π → π* (B-band) |

| p-Xylene | ~268 | π → π* (B-band) |

| This compound | Estimated ~265-275 | π → π* (B-band) |

This table includes data for related compounds to provide context for the expected absorption of the title compound.

Theoretical and Computational Studies of 1 Azidomethyl 2,4 Dimethylbenzene

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods, particularly those based on quantum mechanics, provide detailed insights at the atomic and electronic levels, which can be challenging to obtain through experimental means alone. For 1-(Azidomethyl)-2,4-dimethylbenzene, theoretical studies offer a framework for understanding its fundamental chemical nature.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By approximating the electron density of a system, DFT can be employed to find the lowest energy structure, known as the optimized geometry. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface nih.gov.

For this compound, DFT calculations, such as those using the B3LYP functional with a 6-311G basis set, can provide a detailed picture of its three-dimensional structure nih.govnih.gov. The optimized geometry reveals the spatial arrangement of the atoms, which is crucial for understanding its chemical behavior and interactions. Theoretical calculations on related substituted toluene and benzene (B151609) derivatives show that DFT methods accurately predict geometric parameters that are in close agreement with experimental data where available nih.gov.

Interactive Table 1: Predicted Optimized Geometric Parameters for this compound (Note: The following data are illustrative, based on DFT calculations for analogous substituted benzene compounds.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C-C (aromatic) | Ring Carbons | ~1.39 Å |

| C-C (ring-CH3) | C2-C(methyl), C4-C(methyl) | ~1.51 Å |

| C-C (ring-CH2) | C1-C(methylene) | ~1.52 Å |

| C-N (methylene-azide) | C(methylene)-N1 | ~1.47 Å |

| N-N (azide) | N1-N2 | ~1.24 Å |

| N-N (azide) | N2-N3 | ~1.13 Å |

| Bond Angles | ||

| C-C-C (aromatic) | Ring Carbons | ~120° |

| C-C-C(H3) | C1-C2-C(methyl) | ~121° |

| C-C-C(H2) | C2-C1-C(methylene) | ~120° |

| C-N-N | C(methylene)-N1-N2 | ~114° |

| N-N-N | N1-N2-N3 | ~172° |

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile nih.gov.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO nih.gov. For benzyl (B1604629) azides, the HOMO is typically localized on the azide (B81097) group and the benzene ring, while the LUMO is often distributed over the aromatic system nih.govresearchgate.net. The presence of electron-donating methyl groups on the benzene ring is expected to raise the HOMO energy level, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical and serve to illustrate the application of FMO analysis.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.50 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 7.30 | Energy difference; indicator of chemical reactivity and stability. |

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the EPS map indicate regions of varying electrostatic potential: red typically signifies electron-rich areas with a negative potential (attractive to electrophiles), while blue represents electron-poor regions with a positive potential (attractive to nucleophiles). Green and yellow indicate areas of neutral or intermediate potential uomustansiriyah.edu.iqwalisongo.ac.id.

For this compound, the EPS map would be expected to show a high electron density (red) around the terminal nitrogen atoms of the azide group due to their high electronegativity. The benzene ring, influenced by the electron-donating methyl groups, would likely exhibit a greater negative potential (more red or yellow-green) compared to unsubstituted benzene, indicating its activation towards electrophilic attack uomustansiriyah.edu.iqscielo.org.mx. The hydrogen atoms of the methyl and methylene (B1212753) groups would appear as regions of positive potential (blue). This visualization is invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions nih.gov.

Conformational Analysis and Molecular Dynamics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformations or rotamers, often have different energies and can influence the physical and chemical properties of the molecule.

The this compound molecule can exhibit rotational isomerism due to the rotation around the single bond connecting the methylene group (-CH2-) to the benzene ring. This rotation leads to different orientations of the azido (B1232118) group (-N3) relative to the plane of the aromatic ring. The energy of the molecule changes as this bond rotates, creating a potential energy surface with minima corresponding to stable conformations and maxima corresponding to transition states.

The most stable conformations are typically those where steric hindrance is minimized. For the azidomethyl group, this would likely correspond to a staggered conformation where the C-N bond of the azidomethyl group is not aligned with the C-C bonds of the adjacent methyl group on the ring. The transition state for this rotation would be an eclipsed conformation, where the groups are aligned, leading to increased steric repulsion and higher energy. The energy difference between the stable and transition state conformations is the rotational energy barrier nih.govnih.gov. Theoretical calculations can be used to map this potential energy surface and determine the heights of these barriers, which dictate the rate of interconversion between conformers at a given temperature mdpi.com.

The presence of the two methyl groups on the benzene ring has a significant impact on the conformational preferences of the azidomethyl substituent. These effects can be broadly categorized as steric and electronic.

Electronic Effects: The methyl groups at the 2- and 4-positions are electron-donating groups through an inductive effect and hyperconjugation. This increases the electron density of the benzene ring, particularly at the ortho and para positions uomustansiriyah.edu.iq. While electronic effects are generally considered to have a less pronounced influence on conformational barriers compared to steric effects in this type of system, they can subtly influence the stability of different rotamers by altering bond lengths and the electronic environment of the rotating bond chemrxiv.orgresearchgate.net. The increased electron density in the ring could slightly affect the electronic interactions with the azidomethyl group, but the conformational landscape is predominantly dictated by the steric repulsion from the ortho-methyl group.

: Non-Rigid Group Theory Applications

The theoretical and computational analysis of this compound extends to the application of non-rigid group theory (NRG). This theoretical framework is essential for understanding the molecular symmetry of molecules that possess large-amplitude internal motions, such as the rotation of methyl groups. In such molecules, the symmetry operations are not limited to point group symmetries of a rigid framework but also include transformations between isoenergetic conformations.

Symmetry Analysis of the 2,4-Dimethylbenzene Moiety

The symmetry of the 2,4-dimethylbenzene moiety within this compound can be effectively analyzed using non-rigid group theory, primarily considering the internal rotations of the two methyl groups. For the parent molecule, 2,4-dimethylbenzene, the full non-rigid group (f-NRG) has been shown to be isomorphic to the group C2 × (C3 wr C2), which has an order of 36. This group is a direct product of a cyclic group of order two (C2) and the wreath product of a cyclic group of order three (C3) with a cyclic group of order two (C2).

The application of this symmetry analysis to this compound assumes that the primary contributions to the non-rigid symmetry operations arise from the torsions of the two methyl groups. The azidomethyl group, while also flexible, is treated as a substituent that does not fundamentally alter the symmetry operations associated with the methyl rotors. The C2 operation corresponds to a rotation of the benzene ring, while the wreath product (C3 wr C2) accounts for the permutations of the protons of the two methyl groups, considering their C3 rotational symmetry.

The character table of this non-rigid group can be constructed to classify the energy levels, vibrational modes, and nuclear spin states of the molecule, taking into account the feasible permutations of identical nuclei.

| Symmetry Group Element | Description |

| C2 | Rotation of the benzene ring by 180° |

| C3 | Rotation of a methyl group by 120° |

| Wreath Product (wr) | A mathematical operation that combines the permutation groups of the methyl rotors with the symmetry of the benzene framework. |

Permutational Isomerism in Substituted Benzenes

Permutational isomerism deals with the enumeration of isomers based on the possible arrangements of substituents on a molecular framework. For substituted benzenes, this can be systematically determined using mathematical approaches such as Pólya's Enumeration Theorem. This theorem provides a powerful method for counting the number of distinct isomers by considering the symmetry of the parent structure (the benzene ring) and the nature of the substituents.

In the case of this compound, we can consider the benzene ring to be substituted with three distinct entities: an azidomethyl group, a methyl group at position 2, and a methyl group at position 4. For a trisubstituted benzene with three different substituents (generically denoted as C6H3XYZ), there are a total of 10 possible permutational isomers. askfilo.comaskfilo.comdoubtnut.comdoubtnut.comyoutube.com

These isomers arise from the different possible arrangements of the three distinct groups around the six-membered ring. The number of isomers is determined by the cycle index of the symmetry group of the benzene ring (D6h) and the number of different substituents.

The enumeration of these isomers is a fundamental concept in stereochemistry and is crucial for identifying and distinguishing between different chemical compounds with the same molecular formula but different arrangements of atoms.

| Type of Substituted Benzene | Number of Permutational Isomers |

| C6H4X2 (two identical substituents) | 3 |

| C6H4XY (two different substituents) | 6 |

| C6H3X3 (three identical substituents) | 3 |

| C6H3X2Y (two identical, one different substituent) | 6 |

| C6H3XYZ (three different substituents) | 10 |

Derivatives and Functionalization Strategies of 1 Azidomethyl 2,4 Dimethylbenzene

Synthesis of Substituted 1-(Azidomethyl)-Dimethylbenzenes

The synthesis of substituted 1-(azidomethyl)-dimethylbenzenes allows for the fine-tuning of the molecule's steric and electronic properties. This is achieved through the exploration of positional isomers and the introduction of various functional groups onto the benzene (B151609) ring.

Exploration of Positional Isomers (e.g., 1-(azidomethyl)-3,5-dimethylbenzene)

The strategic placement of the azidomethyl and methyl groups on the benzene ring gives rise to various positional isomers, each with distinct reactivity and potential applications. A notable example is 1-(azidomethyl)-3,5-dimethylbenzene. The synthesis of this isomer, and others like it, is typically achieved through the nucleophilic substitution of a corresponding benzylic halide with an azide (B81097) salt, such as sodium azide. For instance, the reaction of 3,5-dimethylbenzyl bromide with sodium azide in a suitable solvent like dimethylformamide (DMF) yields 1-(azidomethyl)-3,5-dimethylbenzene. The steric environment created by the meta-positioning of the two methyl groups in 1-(azidomethyl)-3,5-dimethylbenzene can influence its reactivity in subsequent reactions, such as cycloadditions.

Another related isomer of interest is 1-tert-butyl-3,5-dimethylbenzene, which, while not an azidomethyl compound itself, provides a foundational structure for understanding the impact of bulky substituents on the benzene ring. sigmaaldrich.com

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the benzene ring in 1-(azidomethyl)-2,4-dimethylbenzene can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This, in turn, influences the reactivity of the azidomethyl group.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) (-OCH3) or additional alkyl groups, onto the benzene ring increases the electron density of the aromatic system. This can enhance the nucleophilicity of the azide group in certain reactions. For instance, the synthesis of a derivative with a methoxy group would involve starting with a correspondingly substituted dimethylphenol, followed by functionalization to introduce the azidomethyl group. The presence of strong electron-donating groups can, in some cases, favor the existence of the azide form over a potential cyclic tetrazole tautomer, although steric hindrance from bulky substituents can also play a significant role in this equilibrium. rsc.org

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) groups, decreases the electron density of the benzene ring. This can make the benzylic position more susceptible to nucleophilic attack during the synthesis of the azide and can also affect the azide's reactivity in subsequent transformations like the Staudinger reaction or click chemistry. A well-documented example is the synthesis of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene, which is produced in high yield via the nucleophilic substitution of 3,5-bis(trifluoromethyl)benzyl chloride with sodium azide. researchgate.net The presence of the two strongly electron-withdrawing trifluoromethyl groups significantly impacts the electronic properties of this molecule.

| Substituent Type | Example Group | Effect on Benzene Ring | Impact on Reactivity |

| Electron-Donating | -OCH3, -CH3 | Increases electron density | May enhance azide nucleophilicity |

| Electron-Withdrawing | -NO2, -CN, -CF3 | Decreases electron density | Can influence azide stability and reactivity |

Multi-Azide Functionalization of Dimethylbenzene Scaffolds

To further enhance the utility of the dimethylbenzene core, multiple azidomethyl groups can be introduced, leading to di- or even tri-functionalized compounds. These multi-azide derivatives are valuable precursors for creating complex molecular architectures.

Synthesis of Bis(azidomethyl)-2,4-dimethylbenzene Derivatives

The synthesis of bis(azidomethyl) derivatives of dimethylbenzene involves the conversion of both methyl groups into azidomethyl groups. A common strategy is to first perform a double benzylic bromination of the starting xylene isomer, followed by a double nucleophilic substitution with sodium azide. For example, the synthesis of 1,3-bis(azidomethyl)-5-methylbenzene would start from 1,3,5-trimethylbenzene (mesitylene). These bis-azido compounds are powerful building blocks for creating polymers or dendrimers through multiple cycloaddition reactions.

Orthogonal Functionalization Strategies for Multi-Functional Compounds

Orthogonal functionalization allows for the selective reaction of different functional groups on the same molecule under distinct reaction conditions. nih.govnih.gov In the context of dimethylbenzene scaffolds, this could involve having an azidomethyl group and another reactive handle, such as a halogen or an alkyne, on the same ring. This enables sequential and site-specific modifications. For instance, a molecule containing both an azidomethyl group and a bromo-substituent could first undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction at the azide site, followed by a palladium-catalyzed cross-coupling reaction at the bromo-position. This approach is crucial for the synthesis of complex, multi-component systems.

Applications as Synthetic Intermediates and Building Blocks

The derivatives of this compound are highly valued as synthetic intermediates due to the versatile reactivity of the azide group.

The primary application of these compounds is in click chemistry , particularly the CuAAC reaction. The azide group reacts efficiently and selectively with terminal alkynes to form stable 1,2,3-triazole rings. This reaction is widely used in drug discovery, materials science, and bioconjugation. For example, an azidomethyl-functionalized dimethylbenzene can be "clicked" onto a biomolecule containing an alkyne group.

Another important transformation is the Staudinger reaction , where the azide reacts with a phosphine (B1218219) to form an aza-ylide, which can then be hydrolyzed to a primary amine or used in other transformations. This provides a mild method for introducing an aminomethyl group.

Furthermore, the azide group can participate in [3+2] cycloaddition reactions with various dipolarophiles other than alkynes, such as nitriles and alkenes, to generate a range of five-membered heterocyclic rings. This versatility makes azidomethyl-dimethylbenzene derivatives key building blocks for the synthesis of diverse chemical libraries.

| Reaction Type | Reactant | Product | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1,2,3-Triazole | High efficiency, mild conditions, bioorthogonal |

| Staudinger Reaction | Phosphine | Aza-ylide / Primary Amine | Mild conversion to an amine |

| [3+2] Cycloaddition | Nitriles, Alkenes | Five-membered heterocycles | Access to diverse heterocyclic structures |

Scaffolds for Complex Organic Molecule Assembly

The molecular structure of this compound is frequently employed as a foundational scaffold in the synthesis of complex organic molecules. Its primary role is to introduce the 2,4-dimethylbenzyl moiety into a target structure through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". nih.govresearchgate.net This reaction joins the azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. tcichemicals.comnih.gov

An example of its application is in the synthesis of estradiol (B170435) dimers, where diazide aromatic bridges, including derivatives of dimethylbenzene, are reacted with ethinylestradiol. nih.govresearchgate.net This strategy has been used to create molecules with potential anticancer properties, where the linker's structure is crucial for biological activity. nih.gov The synthesis of these complex molecules often proceeds in high yields, demonstrating the efficiency of using azides like this compound as building blocks. nih.gov

Table 1: Representative Reactions using Azide Scaffolds

| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Application Area |

|---|---|---|---|---|

| This compound | Terminal Alkyne | Copper(I) salt, e.g., CuSO₄/Sodium Ascorbate | 1,4-Disubstituted 1,2,3-triazole | Medicinal Chemistry, Organic Synthesis |

| 1,5-Bis(azidomethyl)-2,4-dimethylbenzene | Ethinylestradiol | Cu(II)/Sodium Ascorbate, MW-assisted | Estradiol Dimer | Anticancer Research nih.gov |

| Azidotrimethylsilane (B126382) | Terminal Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | In situ azide generation nih.gov |

Precursors for Polymer and Material Synthesis

In the fields of polymer chemistry and material science, this compound serves as a valuable precursor for creating functionalized polymers and novel materials. scribd.com The azide group acts as a highly specific reactive site that can be leveraged to modify existing polymers or to be incorporated into new polymer chains.

One common strategy is post-polymerization modification. A pre-formed polymer containing alkyne side chains can be treated with this compound using the CuAAC reaction. This "grafting-to" approach efficiently attaches the 2,4-dimethylbenzyl group to the polymer backbone, thereby altering the material's bulk properties such as hydrophobicity, thermal stability, and solubility.

Alternatively, this compound can be used to synthesize monomers for subsequent polymerization. For instance, reacting this compound with a molecule containing both an alkyne and a polymerizable group (like a vinyl or acrylic function) yields a triazole-containing monomer. This monomer can then be polymerized to produce materials with pendant 2,4-dimethylbenzyltriazole units. Such polymers have been investigated for applications like side-chain liquid-crystal polymers, which have shown utility in devices like dye-sensitized solar cells. scribd.com The high efficiency and orthogonality of the click reaction are advantageous, as they prevent unwanted side reactions and ensure high yields of the desired material. scribd.com

Development of Diverse Chemical Libraries via "Click" Chemistry

The concept of "click chemistry" has transformed high-throughput screening and drug discovery by enabling the rapid synthesis of large, diverse collections of molecules. tcichemicals.comacs.org this compound is an exemplary building block for this purpose due to its participation in the reliable and high-yielding CuAAC reaction. tcichemicals.com

Chemists can take this single azide-containing precursor and react it in parallel with a wide array of different terminal alkynes. This modular approach allows for the creation of extensive libraries where each member shares a common 1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole core but varies at the 4-position of the triazole ring, depending on the alkyne used. This process is highly efficient, often requiring simple, non-chromatographic methods for purification and proceeding readily in benign solvents, sometimes including water. tcichemicals.comscribd.com

These libraries are invaluable for functional screening to identify new pharmaceutical leads. researchgate.net For example, libraries of triazoles have been synthesized and screened for a range of biological activities, including anti-HIV and anti-bacterial properties. tcichemicals.comacs.org The synthesis can be performed on a small scale, such as in microplates, allowing for the direct testing of the reaction mixtures without extensive purification, which significantly accelerates the discovery process. researchgate.net The reliability of the CuAAC reaction ensures that the library members are generated in high conversion rates, providing confidence in the structure of the compounds being screened. researchgate.net

Table 2: Components for "Click" Chemistry Library Synthesis

| Component | Role | Examples |

|---|---|---|

| Azide Building Block | Core scaffold providing one part of the final molecule. | This compound, other substituted benzyl (B1604629) azides, alkyl azides. |

| Alkyne Building Blocks | Diverse inputs to create library variability. | Propargyl alcohol, phenylacetylene, alkyne-functionalized heterocycles. |

| Catalyst System | Facilitates the [3+2] cycloaddition reaction. | CuSO₄/Sodium Ascorbate, Tris(benzyltriazolylmethyl)amine (TBTA). tcichemicals.com |

| Solvent | Reaction medium. | Water, Toluene, Dimethyl sulfoxide (B87167) (DMSO). researchgate.netorgsyn.org |

Future Research Directions and Emerging Avenues

Novel Catalytic Systems for Azide (B81097) Transformations

The azide group is a versatile functional group, and the development of novel catalytic systems to mediate its transformations is a burgeoning area of research. For 1-(Azidomethyl)-2,4-dimethylbenzene, future research could focus on several key reactions:

Catalytic Reduction: The reduction of azides to amines is a fundamental transformation. While various methods exist for the reduction of benzyl (B1604629) azides, future work could explore more sustainable and efficient catalysts. cmu.eduorganic-chemistry.org Research into catalysts based on earth-abundant metals or novel nanocatalysts could offer improved yields and milder reaction conditions. A comparative study of different catalytic systems for the reduction of substituted benzyl azides could provide valuable insights, as outlined in the table below.

| Catalyst System | Substrate Scope | Reaction Conditions | Yield (%) | Reference |

| Tin(IV) 1,2-benzenedithiolate/NaBH4 | Various azides | THF/H2O, ~15°C | High | cmu.edu |

| CoCl2·6H2O/NaBH4 | Aromatic and aliphatic azides | Water, 25°C | High | organic-chemistry.org |

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for creating 1,2,3-triazoles. researchgate.net Future research could involve developing new copper(I) catalysts with enhanced activity and stability for the reaction of this compound with various alkynes. The use of water-soluble catalysts like Cu(II)-β-cyclodextrin could also be explored to develop greener synthetic protocols. researchgate.net

C-H Amination: Direct C-H amination reactions using azides as nitrogen donors are a highly atom-economical way to form C-N bonds. Research into transition-metal catalyzed intramolecular or intermolecular C-H amination starting from this compound could lead to the synthesis of novel heterocyclic compounds.

Advanced Computational Modeling of Azide Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand and predict the reactivity of molecules like this compound.

Future computational studies could focus on:

Reaction Mechanisms: DFT calculations can elucidate the detailed mechanisms of reactions involving the azide group, such as cycloadditions and thermal decompositions. For instance, theoretical studies on the 1,3-dipolar cycloaddition of benzyl azide with alkynes have helped in understanding the regioselectivity of the reaction. global-sci.comchemrj.orgresearchgate.net Similar studies on this compound could predict its reactivity with different dipolarophiles.

Predicting Reactivity and Selectivity: Computational models can be used to predict how the electronic and steric effects of the methyl groups on the benzene (B151609) ring influence the reactivity and selectivity of the azide group. A DFT study on the cycloaddition of substituted azides with guanidine suggested that benzyl groups can favorably affect reactivity. mdpi.com

Catalyst Design: Computational screening of potential catalysts for transformations of this compound could accelerate the discovery of new and more efficient catalytic systems. By modeling the interaction between the substrate, catalyst, and reagents, researchers can identify promising catalyst candidates for experimental validation.

Integration of this compound in Flow Chemistry

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving potentially hazardous reagents like organic azides.

Emerging avenues for the use of this compound in flow chemistry include:

Safe Synthesis: The synthesis of organic azides can be hazardous in batch processes. Continuous flow reactors minimize the accumulation of hazardous intermediates, making the synthesis of this compound safer. technologynetworks.com The synthesis of benzyl azide has been successfully demonstrated in a microreactor, highlighting the potential for this technology. technologynetworks.com

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process, avoiding the isolation of intermediates. A flow process for the synthesis of organic azides followed by their immediate use in a subsequent reaction, such as a Staudinger-aza-Wittig reaction or a cycloaddition, could be developed for this compound. rsc.orgdurham.ac.uk

The table below summarizes some key parameters from a study on the optimization of benzyl azide synthesis in a microreactor.

| Parameter | Range Studied | Optimal Value |

| Temperature | 0 - 70 °C | 20 °C |

| Reaction Time | 30 - 600 s | 600 s |

| Reagent Stoichiometry | 0.5 - 3.5 | 4.6 |

Q & A

Q. What are the optimized synthetic routes for preparing 1-(Azidomethyl)-2,4-dimethylbenzene in laboratory settings?

The most reliable method involves nucleophilic substitution of a benzyl halide precursor with sodium azide (NaN₃). For example, starting with 2,4-dimethylbenzyl bromide, refluxing with NaN₃ in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. This approach aligns with syntheses of analogous azidomethyl aromatics, where reaction efficiency depends on halide reactivity and steric hindrance .

Q. Key Parameters

| Precursor | Solvent | Temperature | Yield Range |

|---|---|---|---|

| 2,4-Dimethylbenzyl bromide | DMF | 80°C | 65–75% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The azidomethyl group (CH₂N₃) appears as a singlet at ~δ 4.3 ppm (¹H) and ~δ 50–55 ppm (¹³C). Aromatic protons in the 2,4-dimethyl substituents show splitting patterns consistent with para-substitution .

- IR Spectroscopy : The N₃ stretch appears as a sharp peak at 2100–2150 cm⁻¹.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 190.1 (calculated for C₉H₁₁N₃). Discrepancies in fragmentation patterns may arise from thermal instability during analysis .

Q. What purification methods are recommended for this compound?

Due to its moderate polarity and sensitivity to heat, purification via flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is preferred. Avoid prolonged exposure to light or elevated temperatures to prevent azide decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?

Discrepancies in NMR chemical shifts or IR frequencies often stem from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) to refine theoretical predictions. Compare Boltzmann-weighted conformational ensembles with experimental data .

Q. Example Workflow

Optimize geometry using DFT.

Calculate NMR chemical shifts with GIAO method.

Analyze dominant conformers contributing to observed splitting.

Q. What mechanistic insights exist for the thermal decomposition of the azide group?

The azidomethyl group undergoes exothermic decomposition above 120°C, releasing nitrogen gas and forming a nitrene intermediate. Kinetic studies using DSC/TGA reveal activation energies (~80–100 kJ/mol). Stabilizing the nitrene with electron-donating substituents (e.g., methyl groups) can alter decomposition pathways .

Safety Note : Always conduct thermal stability tests in controlled environments with blast shields .

Q. How do steric effects from 2,4-dimethyl substituents influence click chemistry reactivity?

The methyl groups introduce steric hindrance, reducing reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize by:

Q. What computational methods predict electronic structure and reactivity?

- Frontier Molecular Orbital (FMO) Analysis : Identify reactive sites using HOMO/LUMO surfaces. The azide group’s LUMO often drives nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvation effects on conformational stability in polar solvents like acetonitrile .

Q. What safety protocols are critical for handling this compound?

- GHS Classifications : H315 (skin irritation), H319 (eye irritation), H351 (suspected carcinogen), H372 (repeated exposure toxicity).

- Handling : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage. Avoid contact with heavy metals or strong acids to prevent unintended reactions .

Q. How to design kinetic studies for Staudinger reactions involving this azide?

- Experimental Setup : Monitor reaction progress via ³¹P NMR to track phosphine oxide formation.

- Variable Control : Vary phosphine concentration (0.1–1.0 M) and temperature (25–50°C).

- Data Analysis : Fit rate constants using pseudo-first-order kinetics. Correlate steric effects with activation entropy .

Q. What advanced applications exist in photochemical research?

The azide group can participate in photoaffinity labeling. Irradiation at 254 nm generates nitrenes that crosslink with biomolecules. Pair with time-resolved spectroscopy (e.g., transient absorption) to study reaction dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.